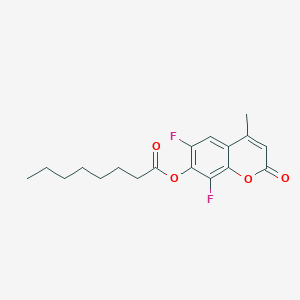
6,8-Difluoro-4-methylumbelliferyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoro-4-metilumbelliferil octanoato es un sustrato fluorogénico utilizado en diversos ensayos bioquímicos. Es un derivado de la 4-metilumbelliferona, modificado con átomos de flúor en las posiciones 6 y 8, y un grupo éster octanoato. Este compuesto es particularmente útil en estudios enzimáticos debido a su capacidad de liberar un producto fluorescente tras la escisión enzimática.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6,8-Difluoro-4-metilumbelliferil octanoato típicamente implica la esterificación de 6,8-difluoro-4-metilumbelliferona con ácido octanoico. La reacción suele estar catalizada por un ácido fuerte como el ácido sulfúrico o un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de una base como la piridina. La reacción se lleva a cabo en condiciones de reflujo para asegurar una esterificación completa.
Métodos de Producción Industrial
En un entorno industrial, la producción de 6,8-Difluoro-4-metilumbelliferil octanoato puede implicar reactores de flujo continuo para optimizar las condiciones de reacción e incrementar el rendimiento. El uso de sistemas automatizados asegura un control preciso de los parámetros de la reacción, lo que lleva a un proceso de producción más eficiente y escalable.
Análisis De Reacciones Químicas
Tipos de Reacciones
6,8-Difluoro-4-metilumbelliferil octanoato principalmente experimenta reacciones de hidrólisis, donde el enlace éster es escindido por enzimas como las esterasas o lipasas. Esta hidrólisis libera 6,8-difluoro-4-metilumbelliferona, que es fluorescente y puede detectarse fácilmente.
Reactivos y Condiciones Comunes
Hidrólisis: La hidrólisis enzimática se realiza comúnmente utilizando esterasas o lipasas en soluciones acuosas tamponadas. Las condiciones de reacción típicamente incluyen un rango de pH de 7-8 y un rango de temperatura de 25-37°C.
Oxidación y Reducción: Aunque menos común, el compuesto también puede experimentar reacciones de oxidación y reducción bajo condiciones específicas, aunque estas no se utilizan típicamente en ensayos estándar.
Productos Principales
El producto principal de la reacción de hidrólisis es 6,8-difluoro-4-metilumbelliferona, que exhibe una fuerte fluorescencia y se utiliza como marcador en diversos ensayos bioquímicos.
Aplicaciones Científicas De Investigación
6,8-Difluoro-4-metilumbelliferil octanoato es ampliamente utilizado en investigación científica, particularmente en los campos de la bioquímica y la biología molecular. Su principal aplicación es como sustrato fluorogénico para la detección y cuantificación de las actividades de esterasa y lipasa. Este compuesto también se utiliza en ensayos de cribado de alto rendimiento para identificar posibles inhibidores o activadores de estas enzimas.
Además de los estudios enzimáticos, 6,8-Difluoro-4-metilumbelliferil octanoato se emplea en el estudio de vías metabólicas que implican esterasas y lipasas. Sus propiedades fluorescentes lo convierten en una excelente herramienta para el seguimiento en tiempo real de las reacciones enzimáticas en células y tejidos vivos.
Mecanismo De Acción
El mecanismo de acción de 6,8-Difluoro-4-metilumbelliferil octanoato implica la escisión enzimática del enlace éster por esterasas o lipasas. Tras la escisión, el sustrato no fluorescente se convierte en el producto fluorescente, 6,8-difluoro-4-metilumbelliferona. Esta fluorescencia puede medirse utilizando un fluorómetro, proporcionando una lectura cuantitativa de la actividad enzimática.
Comparación Con Compuestos Similares
Compuestos Similares
4-Metilumbelliferil octanoato: Similar en estructura pero carece de los átomos de flúor en las posiciones 6 y 8, lo que resulta en diferentes propiedades de fluorescencia.
6,8-Difluoro-4-metilumbelliferil fosfato: Otro sustrato fluorogénico utilizado para ensayos de fosfatasa, que difiere en el grupo funcional unido al núcleo de umbelliferona.
Singularidad
6,8-Difluoro-4-metilumbelliferil octanoato es único debido a su doble sustitución de flúor, que mejora su estabilidad y propiedades de fluorescencia. Esto lo hace particularmente adecuado para la detección sensible y precisa de actividades enzimáticas en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C18H20F2O4 |
|---|---|
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
(6,8-difluoro-4-methyl-2-oxochromen-7-yl) octanoate |
InChI |
InChI=1S/C18H20F2O4/c1-3-4-5-6-7-8-14(21)23-18-13(19)10-12-11(2)9-15(22)24-17(12)16(18)20/h9-10H,3-8H2,1-2H3 |
Clave InChI |
NILOHUULNWRMEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
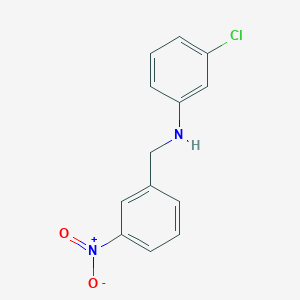
![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
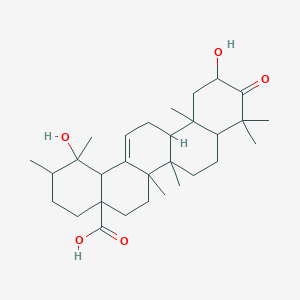
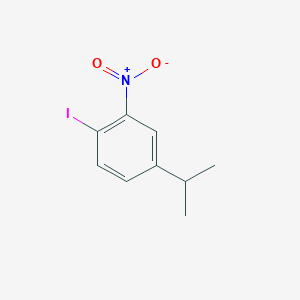
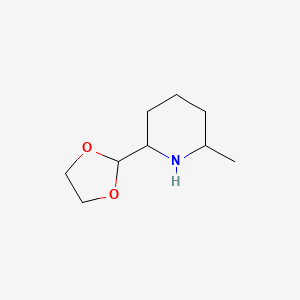
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)
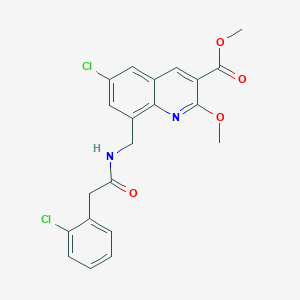


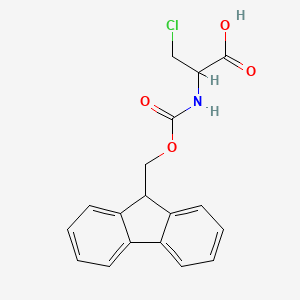
![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12308531.png)
![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)
